Introduction: The Strategic Value of Fluorination in Aromatic Building Blocks
Introduction: The Strategic Value of Fluorination in Aromatic Building Blocks
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3,5-difluorophenol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, reactivity, and applications of 4-Amino-3,5-difluorophenol. This document moves beyond a simple recitation of facts to provide field-proven insights into the strategic use of this versatile chemical intermediate.
4-Amino-3,5-difluorophenol (IUPAC Name: 4-amino-3,5-difluorophenol) is a trifunctional aromatic compound that has garnered significant interest as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-withdrawing fluorine atoms positioned ortho to the amine.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions. The specific 3,5-difluoro substitution pattern on the phenol ring of this molecule provides a unique electronic and steric environment that skilled chemists can leverage for precise molecular design.
Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and physicochemical properties of 4-Amino-3,5-difluorophenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 135086-76-9 | [3][4][5] |
| Molecular Formula | C₆H₅F₂NO | [3][4][5] |
| Molecular Weight | 145.11 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Melting Point | 147-150 °C | [4][7] |
| Boiling Point | ~250 °C at 760 mmHg | [7] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [6][7] |
| InChI Key | YHQVBHFKCBFNEG-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)O | [3][7] |
Synthesis and Reactivity Profile
The reactivity of 4-Amino-3,5-difluorophenol is a nuanced subject, dictated by the electronic push-pull effects of its substituents.
Synthetic Pathways
A common and industrially scalable approach to synthesizing substituted anilines is through the catalytic reduction of the corresponding nitro compound. For 4-Amino-3,5-difluorophenol, a logical precursor is 2,6-difluoro-4-nitrophenol.
A general procedure involves the hydrogenation of the nitro group using a palladium-on-carbon (Pd/C) catalyst.[8] The choice of a heterogeneous catalyst like Pd/C is deliberate; it is highly efficient, and its insolubility allows for simple removal from the reaction mixture by filtration, which is a critical consideration for process scalability and product purity.
Caption: General synthetic route via catalytic hydrogenation.
Reactivity of the Amino Group
The primary site for synthetic elaboration is often the amino group. However, its reactivity is significantly modulated by the flanking fluorine atoms.
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Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing via the inductive effect (-I).[9] This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.[9]
-
Causality in Experimental Design: This reduced nucleophilicity is not a hindrance but a feature. It means that reactions like N-acylation or N-alkylation may require slightly more forcing conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times) than their non-fluorinated counterparts.[9] This can provide a degree of chemoselectivity in molecules with multiple amine functionalities.
Common Reactions:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust transformation, often used to install linking groups or pharmacophores.
-
N-Alkylation: Introduction of alkyl groups, though requires careful control to avoid over-alkylation.
-
Diazotization: Conversion of the amino group to a diazonium salt (Ar-N₂⁺), which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -H, -OH, -X, -CN) via Sandmeyer-type reactions.
Spectroscopic Characterization
The structural elucidation of derivatives made from 4-Amino-3,5-difluorophenol relies on standard spectroscopic techniques. The fluorine atoms provide unique handles for characterization.
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¹H NMR: The two aromatic protons are chemically equivalent and would appear as a triplet due to coupling with the two adjacent, equivalent fluorine atoms (J-coupling). The chemical shifts of the -NH₂ and -OH protons are concentration-dependent and may appear as broad singlets.
-
¹³C NMR: The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will exhibit smaller two- and three-bond couplings.
-
¹⁹F NMR: This is a particularly powerful technique. A single resonance would be expected for the two equivalent fluorine atoms. The chemical shift and coupling to the aromatic protons provide definitive structural confirmation.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Amino-3,5-difluorophenol is realized in its application as a scaffold or intermediate in the synthesis of bioactive molecules. The 4-hydroxy-2,6-difluoroaniline motif is a key component in several classes of therapeutic agents, most notably kinase inhibitors.
Case Study: A Building Block for Kinase Inhibitors
Many small-molecule kinase inhibitors utilize a "hinge-binding" motif, which often involves a substituted aniline or a similar heterocyclic core. The amino group forms critical hydrogen bonds with the kinase hinge region, while the substituted phenyl ring occupies an adjacent hydrophobic pocket.
The workflow below illustrates a generalized synthetic strategy where 4-Amino-3,5-difluorophenol serves as a foundational piece (Fragment A) for coupling with another key intermediate (Fragment B), a common paradigm in modern drug synthesis.
Caption: Workflow for kinase inhibitor synthesis.
The fluorines in this context are not passive spectators. They can enhance the acidity of the N-H proton, leading to stronger hydrogen bonding with the kinase hinge. Furthermore, they can form favorable orthogonal multipolar interactions with the protein backbone and block potential sites of P450-mediated aromatic hydroxylation, thereby improving the drug's metabolic lifetime. The related compound, 4-amino-3-fluorophenol, is a crucial intermediate in the synthesis of the multi-kinase inhibitor regorafenib, highlighting the real-world impact of this structural class.[10]
Experimental Protocol: N-Acylation
This protocol provides a self-validating system for the N-acylation of 4-Amino-3,5-difluorophenol. The causality for key steps is explained.
Objective: To synthesize N-(2,6-difluoro-4-hydroxyphenyl)acetamide.
Reagents & Materials:
-
4-Amino-3,5-difluorophenol (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (2.0 eq, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-3,5-difluorophenol (1.0 eq) and dissolve it in anhydrous DCM.
-
Causality: Anhydrous conditions are critical because acetyl chloride reacts violently with water. A nitrogen atmosphere prevents moisture from the air from entering the reaction.
-
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling is necessary to control the exothermic reaction upon addition of the acyl chloride.
-
-
Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Dropwise addition prevents a rapid, uncontrolled exotherm. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to a new, typically less polar, product.
-
-
Work-up (Quenching): Carefully pour the reaction mixture into 1M HCl and transfer to a separatory funnel.
-
Causality: The acid wash removes the excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.
-
-
Work-up (Extraction): Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Work-up (Washing): Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase before drying.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure N-(2,6-difluoro-4-hydroxyphenyl)acetamide.
Safety and Handling
4-Amino-3,5-difluorophenol must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: The compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[3] Specific GHS classifications include H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), and H315/H319 (Causes skin/serious eye irritation).[3]
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] Avoid creating dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C).[6][7]
References
-
PubChem. (n.d.). 4-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). 5-Amino-2,4-difluorophenol. Retrieved from [Link]
-
Smoleński, P., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
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LookChem. (n.d.). 4-Amino-3,5-difluorophenol. Retrieved from [Link]
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Alfa Chemical. (n.d.). China CAS:135086-76-9 | 4-AMINO-3,5-DIFLUORO-PHENOL Manufacturers and Factory. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-AMINO-3,5-DIFLUOROPHENOL. Retrieved from [Link]
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